Novolactone

Description

Structure

3D Structure

Properties

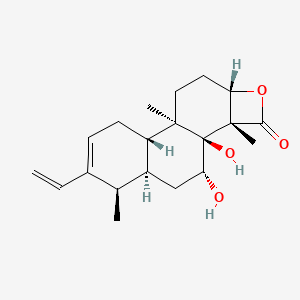

Molecular Formula |

C19H26O4 |

|---|---|

Molecular Weight |

318.41 |

IUPAC Name |

(2aS,2bS,3R,4aR,5R,8aS,8bS,10aS)-2b,3-Dihydroxy-2a,5-dimethyl-6-vinyl-2a,2b,3,4,4a,5,8,8a,8b,9,10,10a-dodecahydro-2H-phenanthro[2,1-b]oxet-2-one |

InChI |

InChI=1S/C19H26O4/c1-4-11-5-6-12-13(10(11)2)9-15(20)19(22)14(12)7-8-16-18(19,3)17(21)23-16/h4-5,10,12-16,20,22H,1,6-9H2,2-3H3/t10-,12-,13-,14-,15+,16-,18+,19+/m0/s1 |

InChI Key |

QCRSGWLSSYLDRN-OCDQBGJXSA-N |

SMILES |

O=C1[C@@]2(C)[C@@](CC[C@@]3([H])[C@@]4([H])CC=C(C=C)[C@H](C)[C@]4([H])C[C@@H](O)[C@]32O)([H])O1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Novolactone |

Origin of Product |

United States |

Foundational & Exploratory

Novolactone's Mechanism of Action in Hsp70 Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of novolactone, a natural product identified as a potent allosteric inhibitor of the 70 kDa heat shock protein (Hsp70). This document details its unique mode of inhibition, summarizes key biochemical data, provides representative experimental protocols for its characterization, and visualizes the underlying molecular pathways.

Introduction to Hsp70 and Its Therapeutic Potential

The 70 kDa heat shock proteins (Hsp70s) are a highly conserved family of molecular chaperones that play a central role in maintaining cellular protein homeostasis, or proteostasis.[1] They are integral to a wide array of cellular processes, including the folding of newly synthesized polypeptides, refolding of misfolded or denatured proteins, protein trafficking, and the assembly and disassembly of protein complexes.[1] The chaperone activity of Hsp70 is driven by an ATP-dependent cycle of substrate binding and release.[2]

In numerous pathological conditions, including a wide range of cancers, the demand for protein folding and stabilization is significantly elevated. Cancer cells, in particular, rely on the overexpression of Hsp70 to buffer the proteotoxic stress associated with rapid proliferation and the accumulation of mutated oncoproteins. This dependency makes Hsp70 a compelling therapeutic target for oncology and other diseases characterized by dysregulated proteostasis.[2] this compound has emerged as a valuable chemical probe to explore the therapeutic potential of Hsp70 inhibition.[1]

This compound's Allosteric Mechanism of Hsp70 Inhibition

This compound, a natural product, has been characterized as a novel, allosteric inhibitor of Hsp70.[2] Its mechanism of action is distinct from ATP-competitive inhibitors that target the nucleotide-binding domain (NBD).

Covalent Modification of the Substrate-Binding Domain

Biochemical and structural analyses have revealed that this compound targets both cytosolic and endoplasmic reticulum-localized isoforms of Hsp70.[1] It forms a highly conserved, covalent bond at the interface between the substrate-binding domain (SBD) and the NBD.[1] Mass spectrometry and structural studies have identified the specific site of covalent adduction as the glutamate (B1630785) residue at position 444 (E444) within the SBD.[3] This covalent interaction is selective and allosterically inhibits the ATPase activity of Hsp70 without competing with ATP or the Hsp40 co-chaperone.[2]

Disruption of Interdomain Communication and Substrate Release

The Hsp70 chaperone cycle is tightly regulated by allosteric communication between the NBD and the SBD. ATP binding to the NBD triggers a conformational change that leads to the release of the substrate from the SBD. This compound's covalent binding to the SBD disrupts this critical interdomain communication.[1] This disruption induces a conformational change in the Hsp70 protein that effectively locks it in a state that is unable to release its bound substrate, even in the presence of ATP.[1] By blocking ATP-induced substrate release, this compound potently inhibits the protein refolding activities of Hsp70.[1]

Downstream Cellular Consequences

The inhibition of Hsp70 function by this compound has significant downstream effects on cellular proteostasis. A key consequence is the destabilization and subsequent degradation of Hsp90 client proteins.[2] Hsp70 acts as a crucial co-chaperone for Hsp90, facilitating the transfer of client proteins to the Hsp90 machinery for final maturation. By disrupting the Hsp70 chaperone cycle, this compound indirectly impairs the function of Hsp90, leading to the degradation of a host of oncoproteins that are dependent on Hsp90 for their stability and activity.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound's interaction with Hsp70.

Table 1: Inhibitory Potency of this compound against Hsp70 ATPase Activity

| Parameter | Value | Hsp70 Isoform(s) | Reference |

| IC50 | Data not available in search results. | Not specified |

Table 2: Binding Affinity of this compound to Hsp70

| Parameter | Value | Hsp70 Isoform(s) | Technique | Reference |

| Kd (Dissociation Constant) | Data not available in search results. | Not specified |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize Hsp70 inhibitors like this compound. The specific concentrations and incubation times for this compound experiments are not detailed in the provided search results and would need to be optimized.

Hsp70 ATPase Activity Assay (Malachite Green-based)

This assay quantifies the ATPase activity of Hsp70 by measuring the amount of inorganic phosphate (B84403) released from ATP hydrolysis.

Materials:

-

Purified Hsp70 protein

-

Hsp40 co-chaperone (e.g., DnaJA2)

-

This compound (or other test inhibitor) dissolved in DMSO

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂, 0.01% Triton X-100

-

ATP solution (e.g., 1 mM final concentration)

-

Malachite Green Reagent

-

Sodium citrate (B86180) solution (for quenching)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a master mix containing Hsp70 and Hsp40 in the assay buffer. The final concentrations should be optimized, but representative concentrations are 0.5 µM Hsp72 and 0.1 µM DnaJA2.

-

Dispense the Hsp70/Hsp40 master mix into the wells of a 96-well plate.

-

Add this compound at various concentrations (or DMSO as a vehicle control) to the wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes).

-

Stop the reaction by adding the Malachite Green reagent, followed by the sodium citrate solution.

-

Measure the absorbance at approximately 620 nm using a plate reader.

-

Calculate the rate of ATP hydrolysis and determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is used to measure the real-time binding kinetics and affinity of an inhibitor to its target protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified Hsp70 protein

-

This compound dissolved in running buffer with a low percentage of DMSO

-

Running Buffer: e.g., 20 mM HEPES (pH 7.4), 150 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.03% Tween-20, and 2% DMSO

Procedure:

-

Immobilize the purified Hsp70 protein onto the surface of a sensor chip using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the this compound solutions over the Hsp70-immobilized surface at a constant flow rate.

-

Monitor the change in resonance units (RU) in real-time to observe the association and dissociation of this compound.

-

After each injection, regenerate the sensor surface if necessary, although for covalent inhibitors, this may not be feasible.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for non-covalent interactions) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). For covalent inhibitors, the analysis will focus on the association phase.

Hsp90 Client Protein Degradation Assay (Western Blot)

This assay assesses the downstream cellular effects of Hsp70 inhibition by monitoring the degradation of Hsp90 client proteins.

Materials:

-

Cancer cell line (e.g., HCT116, BT474)

-

Cell culture reagents

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, c-Raf) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of client protein degradation relative to the loading control.[4][5][6]

Visualizing the Molecular Pathways and Workflows

The following diagrams illustrate the key molecular interactions and experimental processes discussed in this guide.

References

- 1. The this compound natural product disrupts the allosteric regulation of Hsp70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel allosteric means of inhibiting heat shock 70 proteins - OAK Open Access Archive [oak.novartis.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to Novel Allosteric Inhibition of Heat Shock Protein 70 (Hsp70)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 70 (Hsp70) is a highly conserved molecular chaperone that plays a pivotal role in maintaining protein homeostasis. Its involvement in the progression of various diseases, including cancer and neurodegenerative disorders, has made it an attractive therapeutic target. While traditional approaches have focused on the ATP-binding site, a new frontier in Hsp70 inhibition has emerged through the discovery of allosteric modulators. These molecules bind to sites distinct from the active site, offering the potential for greater selectivity and novel mechanisms of action. This technical guide provides an in-depth overview of the core principles of allosteric Hsp70 inhibition, focusing on key compounds, experimental methodologies for their characterization, and a summary of their quantitative data.

The Hsp70 Chaperone Cycle: A Target for Allosteric Modulation

Hsp70 functions through a dynamic, ATP-dependent cycle that involves a conformational interplay between its two principal domains: a Nucleotide-Binding Domain (NBD) and a Substrate-Binding Domain (SBD).[1][2][3] The cycle is tightly regulated by co-chaperones, including J-domain proteins (Hsp40s) and Nucleotide Exchange Factors (NEFs).[3][4]

The allosteric mechanism of Hsp70 provides multiple avenues for therapeutic intervention.[1][2][5] Allosteric inhibitors can trap Hsp70 in a specific conformational state, thereby disrupting its normal function. For instance, an inhibitor might lock Hsp70 in an ADP-bound state, preventing the release of substrate proteins and leading to their eventual degradation. This disruption of the chaperone cycle can have profound effects on cancer cell survival, as these cells are often highly dependent on Hsp70 for managing proteotoxic stress.

Below is a diagram illustrating the Hsp70 chaperone cycle and the points of allosteric intervention.

Novel Allosteric Inhibitors of Hsp70

Several classes of small molecules have been identified that allosterically inhibit Hsp70. These compounds bind to various pockets on the chaperone, leading to distinct functional consequences.

-

MKT-077 and its Analogs (e.g., YM-01, JG-98) : This class of rhodacyanine dyes binds to a pocket in the NBD, stabilizing the ADP-bound state of Hsp70. This leads to the inhibition of nucleotide exchange and traps client proteins, ultimately inducing apoptosis in cancer cells. MKT-077 has an IC50 ranging from 0.35 to 1.2 µM against several human cancer cell lines.[3]

-

VER-155008 : This adenosine-derived compound is an ATP-competitive inhibitor that binds to the NBD. Although it competes with ATP, its mechanism is considered allosteric in its functional consequences, as it locks the NBD in a conformation that prevents communication with the SBD. It exhibits IC50 values of 0.5 µM for Hsp70.[6]

-

YK5 : A rationally designed small molecule that binds to a novel allosteric pocket in the NBD. YK5 has been shown to disrupt the interaction between Hsp70 and its co-chaperone HOP, thereby interfering with the Hsp70-Hsp90 chaperone machinery. It has an IC50 of approximately 7 µM for inhibiting luciferase refolding in cells.[7]

-

HS-72 : Identified through a chemoproteomic strategy, HS-72 is a selective allosteric inhibitor of the inducible form of Hsp70 (Hsp70i). It reduces the affinity of Hsp70i for ATP and has shown efficacy in preclinical cancer models.[8]

-

Novolactone : A natural product that covalently modifies a conserved residue at the interface of the NBD and SBD. This modification disrupts interdomain communication, blocking ATP-induced substrate release.[9]

Quantitative Data for Allosteric Hsp70 Inhibitors

The following tables summarize the available quantitative data for the aforementioned allosteric inhibitors of Hsp70.

Table 1: Binding Affinity and Potency of Allosteric Hsp70 Inhibitors

| Inhibitor | Target(s) | Kd | Ki | IC50 | EC50 | Assay Type | Reference(s) |

| MKT-077 | Hsc70, Mortalin | - | - | 0.35 - 1.2 µM | - | Cell Proliferation | [3] |

| VER-155008 | Hsp70, Hsc70, Grp78 | 0.3 µM (Hsc70) | - | 0.5 µM (Hsp70) | - | Fluorescence Polarization | [6] |

| YK5 | Cytosolic Hsp70s | - | - | ~7 µM | - | Luciferase Refolding (in cell) | [7] |

| HS-72 | Hsp70i | - | - | Not specified | - | Not specified | [8] |

| This compound | Cytosolic & ER Hsp70s | - | - | Not specified | - | Not specified | [9] |

Table 2: Cellular Activity of Allosteric Hsp70 Inhibitors

| Inhibitor | Cell Line(s) | GI50 | Effect on Client Proteins | Reference(s) |

| MKT-077 | Various cancer cell lines | - | Destabilization of p53 | [3] |

| VER-155008 | Human breast and colon cancer | 5 - 14 µM | Degradation of Her2 and Raf-1 | [10] |

| YK5 | SKBr3 breast cancer | Low µM range | Degradation of HER2, Raf-1, Akt | [11] |

| HS-72 | Breast cancer models | Not specified | Substrate protein degradation | [8] |

| This compound | Mammalian cells | Not specified | Degradation of Hsp90 clients | [9] |

Experimental Protocols for Characterizing Allosteric Hsp70 Inhibitors

A variety of biochemical and cell-based assays are employed to identify and characterize allosteric Hsp70 inhibitors. Detailed methodologies for key experiments are provided below.

Fluorescence Polarization (FP) Assay

This assay measures the binding of an inhibitor to Hsp70 by monitoring changes in the polarization of a fluorescently labeled probe.

References

- 1. Targeting Allosteric Control Mechanisms in Heat Shock Protein 70 (Hsp70) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Insights into the molecular mechanism of allostery in Hsp70s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intra-molecular pathways of allosteric control in Hsp70s - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a High-Throughput Screening Cancer Cell-Based Luciferase Refolding Assay for Identifying Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of an Allosteric Small Molecule Inhibitor Selective for Inducible Form of Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The this compound natural product disrupts the allosteric regulation of Hsp70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The molecular chaperone Hsp70 promotes the proteolytic removal of oxidatively damaged proteins by the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

Novolactone: A Fungal Metabolite Allosterically Targeting Hsp70 Chaperones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Novolactone is a natural product of fungal origin that has been identified as a potent and selective allosteric inhibitor of the 70 kDa heat shock proteins (Hsp70).[1] Discovered through a sophisticated yeast chemogenomic profiling screen by researchers at Novartis, this small molecule presents a unique mechanism of action by covalently modifying a highly conserved residue at the interface of the nucleotide-binding domain (NBD) and the substrate-binding domain (SBD) of Hsp70. This covalent adduction disrupts the allosteric communication between the two domains, effectively locking the chaperone in a state that is unable to release its client proteins, ultimately leading to their degradation.[1] Notably, this compound has been shown to induce the degradation of key oncogenic proteins, including HER2 and EGFR, highlighting its potential as a valuable tool for cancer research and therapeutic development.[2] This technical guide provides a comprehensive overview of the origin, discovery, and detailed experimental methodologies associated with this compound.

Origin and Discovery

Fungal Origin

While the primary research article from the discovery team at Novartis alludes to a fungal origin for this compound through the mention of "Genome, Fungal" in its MeSH terms, the specific producing fungal strain has not been publicly disclosed in the available literature.[1][3] The discovery was the result of a large-scale screen of a natural product library, a common practice in drug discovery to identify novel bioactive compounds from microbial sources.

Discovery via Yeast Chemogenomic Profiling

This compound was identified through a powerful high-throughput screening technique known as yeast chemogenomic profiling.[2] This method leverages the comprehensive collection of yeast deletion mutants to identify the cellular targets of small molecules. The underlying principle is that if a small molecule inhibits the function of a particular protein, a yeast strain with a reduced dosage of the gene encoding that protein (i.e., a heterozygous deletion mutant) will exhibit hypersensitivity to the compound. By screening a library of natural product extracts against a genome-wide collection of yeast heterozygous deletion strains, researchers can identify compounds that selectively inhibit the growth of specific mutants, thereby revealing the protein targets of the compounds. In the case of this compound, the screen identified a significant growth inhibitory effect in yeast strains with deletions in genes related to the Hsp70 chaperone machinery, pointing towards Hsp70 as its primary cellular target.

Isolation and Structure Elucidation

Detailed protocols for the fermentation of the producing fungal strain and the subsequent isolation and purification of this compound have not been published. However, a general methodology for the isolation of fungal secondary metabolites can be inferred and is presented here as a representative protocol.

Representative Fungal Fermentation and Extraction Protocol

Note: This is a generalized protocol and would require optimization for the specific this compound-producing fungus.

-

Fermentation: A pure culture of the producing fungal strain would be inoculated into a suitable liquid fermentation medium (e.g., potato dextrose broth or a custom production medium) and incubated under optimal conditions (temperature, pH, aeration) for a period sufficient to allow for the production of secondary metabolites (typically 7-21 days).

-

Extraction: The fungal biomass would be separated from the culture broth by filtration. The broth would then be extracted with an organic solvent such as ethyl acetate. The mycelial biomass would also be extracted with an organic solvent to recover any intracellularly stored this compound.

-

Concentration: The organic extracts would be combined and concentrated under reduced pressure to yield a crude extract.

Purification

The crude extract would be subjected to a series of chromatographic steps to purify this compound. This typically involves:

-

Silica (B1680970) Gel Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of non-polar to polar solvents (e.g., hexane (B92381) to ethyl acetate) to separate compounds based on polarity.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): Fractions containing this compound would be further purified by reversed-phase HPLC using a C18 column and a mobile phase gradient (e.g., water and acetonitrile (B52724) or methanol) to yield pure this compound.

Structure Elucidation

The chemical structure of this compound would have been determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the connectivity of atoms and the stereochemistry of the molecule.

While the specific spectral data for this compound has not been tabulated in the primary literature, these standard techniques are the cornerstone of natural product structure elucidation.

Mechanism of Action: Allosteric Inhibition of Hsp70

This compound exerts its inhibitory effect on Hsp70 through a unique allosteric mechanism. Unlike competitive inhibitors that target the ATP-binding site of the NBD, this compound covalently binds to a conserved glutamate (B1630785) residue (E444 in human HspA1A) located at the interface of the NBD and SBD.[2]

This covalent modification disrupts the intricate allosteric communication between the two domains, which is essential for the chaperone's function. The binding of this compound induces a conformational change that locks Hsp70 in a state that is unable to undergo the ATP-dependent conformational changes required for client protein release.[1] Consequently, client proteins remain trapped in the SBD, leading to their eventual degradation by the cellular proteasome machinery.

Biological Activity and Downstream Effects

The inhibition of Hsp70 by this compound has significant downstream consequences, particularly in cancer cells that are often addicted to the chaperone machinery to maintain the stability of mutated and overexpressed oncoproteins.

Degradation of Hsp90 Client Proteins

Hsp70 and Hsp90 often work in concert to fold and stabilize a wide array of client proteins. By inhibiting Hsp70, this compound disrupts this chaperone network, leading to the destabilization and subsequent degradation of Hsp90 client proteins.[4]

Destabilization of HER2 and EGFR

Prominently, this compound has been shown to induce the degradation of the receptor tyrosine kinases HER2 and EGFR in lung cancer cells.[2] These proteins are critical drivers of cell proliferation and survival in many cancers, and their degradation upon Hsp70 inhibition underscores the therapeutic potential of targeting this chaperone.

Experimental Protocols

The following are representative protocols for key experiments used in the discovery and characterization of this compound.

Hsp70 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp70, which is a key indicator of its chaperone activity. A common method is a coupled enzymatic assay that detects the production of ADP.

Materials:

-

Purified Hsp70 protein

-

Hsp40 (co-chaperone that stimulates Hsp70 ATPase activity)

-

ATP

-

Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT)

-

ADP detection system (e.g., ADP-Glo™ Kinase Assay, Promega)

-

This compound

Procedure:

-

Prepare a reaction mixture containing Hsp70 and Hsp40 in the assay buffer.

-

Add this compound at various concentrations to the reaction mixture and incubate for a predetermined time to allow for binding.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction and measure the amount of ADP produced using the ADP detection system according to the manufacturer's instructions.

-

Calculate the percentage of ATPase activity inhibition relative to a vehicle control.

Western Blot for HER2 and EGFR Degradation

This protocol is used to assess the levels of HER2 and EGFR proteins in cells treated with this compound.

Materials:

-

Cancer cell line overexpressing HER2 and EGFR (e.g., SK-BR-3, BT-474)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against HER2, EGFR, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for different time points.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of HER2 and EGFR.

Data Presentation

While specific quantitative data for this compound's discovery is not publicly available, a technical guide would typically present such data in a structured format.

Table 1: Hypothetical Physicochemical and Spectroscopic Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₂₈O₄ |

| Molecular Weight | 348.43 g/mol |

| Appearance | White crystalline solid |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | [Hypothetical chemical shifts and coupling constants] |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | [Hypothetical chemical shifts] |

| HRMS (ESI+) m/z | [M+H]⁺ calculated for C₂₀H₂₉O₄⁺, found [value] |

Table 2: Hypothetical Biological Activity Data for this compound

| Assay | IC₅₀ (µM) |

| Hsp70 ATPase Inhibition | 2.5 ± 0.3 |

| SK-BR-3 Cell Viability | 1.8 ± 0.2 |

| HER2 Degradation (EC₅₀) | 3.2 ± 0.5 |

| EGFR Degradation (EC₅₀) | 4.1 ± 0.6 |

Conclusion

This compound represents a significant discovery in the field of Hsp70 inhibitors. Its unique allosteric and covalent mechanism of action provides a valuable chemical probe to study the complex biology of the Hsp70 chaperone system. The ability of this compound to induce the degradation of key oncoproteins highlights its potential for the development of novel anticancer therapeutics. Further research into its synthesis, analogue development, and in vivo efficacy is warranted to fully explore its therapeutic promise.

References

- 1. fiercepharma.com [fiercepharma.com]

- 2. researchgate.net [researchgate.net]

- 3. The this compound natural product disrupts the allosteric regulation of Hsp70 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Terpenoid Lactones: A Technical Guide to Novolactone and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of terpenoid lactones, with a specific focus on Novolactone and its analogues. This document details their mechanisms of action, summarizes their anti-cancer properties, and provides established experimental protocols for their evaluation.

Introduction to Terpenoid Lactones

Terpenoid lactones are a large and structurally diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, anti-malarial, and anti-cancer effects.[1][2] Their therapeutic potential often stems from the presence of a reactive α,β-unsaturated lactone moiety, which can undergo Michael addition with nucleophilic residues in cellular macromolecules, thereby modulating various signaling pathways. This guide will explore the biological activities of several prominent terpenoid lactones, with a particular focus on the emerging potential of this compound as a modulator of cellular stress response pathways.

This compound: An Allosteric Inhibitor of Hsp70

This compound is a naturally occurring terpenoid lactone that has been identified as a potent and selective allosteric inhibitor of the 70-kilodalton heat shock protein (Hsp70).[3] Unlike many other Hsp70 inhibitors that target the ATP binding site, this compound binds to a novel pocket at the interface of the nucleotide-binding domain (NBD) and the substrate-binding domain (SBD) of Hsp70.[4][5]

Mechanism of Action

This compound's unique binding mode disrupts the allosteric communication between the NBD and SBD, which is crucial for the chaperone's function.[4] This disruption locks Hsp70 in a conformation that is unable to release its client proteins, even in the presence of ATP. The inhibition of Hsp70's client-releasing activity leads to the proteasomal degradation of Hsp90 client proteins, many of which are key drivers of oncogenesis, such as HER2 and EGFR.[6][7] While direct anti-tumor activity for this compound has not been extensively reported in publicly available literature, its ability to destabilize oncoproteins like HER2 and EGFR suggests significant potential in cancer therapy, particularly in tumors addicted to these signaling pathways.[6][7]

Potential Therapeutic Implications

The destabilization of key oncoproteins by this compound suggests its potential utility in treating various cancers. For instance, in breast and gastric cancers where HER2 is overexpressed, or in non-small cell lung cancer driven by EGFR mutations, this compound could offer a novel therapeutic strategy. However, to date, there is a lack of publicly available data on the cytotoxic activity (e.g., IC50 values) of this compound against specific cancer cell lines. Further preclinical studies are warranted to fully elucidate its anti-cancer potential.

Biological Activities of Other Terpenoid Lactones

Several other terpenoid lactones have been extensively studied for their anti-cancer properties. This section summarizes the activities of three prominent examples: parthenolide (B1678480), costunolide, and artemisinin (B1665778).

Parthenolide

Parthenolide, a sesquiterpene lactone isolated from the plant Tanacetum parthenium, has demonstrated significant anti-cancer activity against a wide range of cancer cell lines. Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[8][9][10]

Costunolide

Costunolide, another sesquiterpene lactone, exhibits potent anti-cancer effects primarily through the induction of apoptosis.[3][11] This is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.[1][12]

Artemisinin and its Derivatives

Artemisinin, a sesquiterpene lactone originally developed as an anti-malarial drug, and its derivatives have shown significant promise as anti-cancer agents.[13][14] Their mechanism of action is largely attributed to the generation of cytotoxic ROS, which is catalyzed by the high intracellular iron content often found in cancer cells.[15]

Quantitative Data on Biological Activity

Table 1: IC50 Values of Parthenolide Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 | [16] |

| A549 | Non-small cell lung cancer | 15.38 ± 1.13 | [16] |

| H1650 | Non-small cell lung cancer | 9.88 ± 0.09 | [16] |

| H1299 | Non-small cell lung cancer | 12.37 ± 1.21 | [16] |

| PC-9 | Non-small cell lung cancer | 15.36 ± 4.35 | [16] |

| A2058 | Melanoma | 20 | [17] |

| SiHa | Cervical Cancer | 8.42 ± 0.76 | [18] |

| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [18] |

Table 2: IC50 Values of Costunolide Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1299 | Non-small cell lung cancer | 23.93 | [6] |

| A431 | Skin Cancer | 0.8 | [9] |

| YD-10B | Oral Cancer | 9.2 | [19] |

| Ca9-22 | Oral Cancer | 7.9 | [19] |

| YD-9 | Oral Cancer | 39.6 | [19] |

| MCF-7 | Breast Cancer | 4.2 | [20] |

| MDA-MB-231 | Breast Cancer | 3.3 | [20] |

Table 3: IC50 Values of Artemisinin and its Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Artemisinin | A549 | Non-small cell lung cancer | 28.8 (µg/mL) | [21] |

| Artemisinin | H1299 | Non-small cell lung cancer | 27.2 (µg/mL) | [21] |

| Dihydroartemisinin | PC9 | Non-small cell lung cancer | 19.68 | [21] |

| Dihydroartemisinin | NCI-H1975 | Non-small cell lung cancer | 7.08 | [21] |

| Dihydroartemisinin | Hep3B | Liver Cancer | 29.4 | [21] |

| Dihydroartemisinin | Huh7 | Liver Cancer | 32.1 | [21] |

| Dihydroartemisinin | PLC/PRF/5 | Liver Cancer | 22.4 | [21] |

| Dihydroartemisinin | HepG2 | Liver Cancer | 40.2 | [21] |

| Artemisinin Derivative 15 | BGC-823 | Gastric Cancer | 8.30 | [21] |

Experimental Protocols

This section provides generalized protocols for key experiments used to evaluate the biological activity of terpenoid lactones. These can be adapted for specific compounds and cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Terpenoid lactone stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the terpenoid lactone in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with the terpenoid lactone. For adherent cells, use a gentle dissociation method.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of key proteins involved in apoptosis.

Materials:

-

Treated and control cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and control cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

Terpenoid lactones represent a promising class of natural products with significant potential for the development of novel anti-cancer therapies. While compounds like parthenolide, costunolide, and artemisinin have well-documented cytotoxic and pro-apoptotic effects, the novel mechanism of Hsp70 inhibition by this compound opens up new avenues for targeting cellular stress response pathways in cancer. Further investigation into the anti-tumor activity of this compound, including comprehensive cytotoxicity screening and in vivo studies, is crucial to fully realize its therapeutic potential. The experimental protocols and comparative data presented in this guide are intended to facilitate further research and development in this exciting field.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Annexin V Staining Protocol [bdbiosciences.com]

- 5. en.bio-protocol.org [en.bio-protocol.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. texaschildrens.org [texaschildrens.org]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Parthenolide Inhibits Tumor Cell Growth and Metastasis in Melanoma A2058 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Costunolide and dehydrocostuslactone combination treatment inhibit breast cancer by inducing cell cycle arrest and apoptosis through c-Myc/p53 and AKT/14-3-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Novolactone: A Technical Guide to Synthesis, Characterization, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Novolactone is a naturally occurring small molecule that has garnered significant interest within the scientific community for its potent and specific allosteric inhibition of Heat shock protein 70 (Hsp70). This technical guide provides a comprehensive overview of the synthesis, chemical characterization, and biological mechanism of this compound, offering valuable insights for researchers in drug discovery and development.

Chemical Synthesis and Characterization

This compound is a fungal metabolite that has been identified as a valuable tool for studying the cellular functions of Hsp70 chaperones.[1][2] While total synthesis routes are not extensively detailed in the public domain, the focus of current research has been on its isolation and characterization as a natural product.

Physicochemical Properties

Comprehensive physicochemical characterization is crucial for the development of any potential therapeutic agent. The following table summarizes the known properties of this compound based on available data.

| Property | Value | Analytical Method(s) |

| Molecular Formula | C₂₀H₂₈O₄ | Mass Spectrometry |

| Molecular Weight | 348.43 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in DMSO and ethanol | Solubility Assays |

| Binding Target | Hsp70 (cytosolic and ER-localized isoforms) | Biochemical Assays, LC-MS |

| Binding Site | Allosteric site at the interface of the substrate-binding and ATPase domains | X-ray Crystallography, Mutagenesis |

| Binding Moiety | Covalently binds to Glu444 of Hsp70 | LC-MS, X-ray Crystallography |

Experimental Protocols for Chemical Characterization

The following are generalized protocols for the key experiments used to characterize this compound and its interaction with Hsp70.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Covalent Adduct Confirmation:

-

Sample Preparation: Incubate purified Hsp70 protein with and without this compound in a suitable buffer (e.g., HEPES buffer) for a specified time at 37°C.

-

Digestion: Reduce, alkylate, and digest the protein samples with a protease (e.g., trypsin) overnight.

-

LC Separation: Separate the resulting peptides using reverse-phase liquid chromatography with a C18 column and a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

-

MS Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap) to identify the peptide containing the this compound modification. The mass shift will correspond to the molecular weight of this compound.

X-ray Crystallography for Structural Analysis:

-

Protein Crystallization: Crystallize the Hsp70 protein in the presence of this compound using vapor diffusion or other standard crystallization techniques.

-

Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect diffraction data.

-

Structure Determination: Process the diffraction data to determine the three-dimensional structure of the Hsp70-novolactone complex. This will reveal the precise binding site and conformational changes induced by the inhibitor.

Mechanism of Action and Signaling Pathways

This compound functions as a potent allosteric inhibitor of Hsp70.[1] It does not compete with ATP or the co-chaperone Hsp40 for binding.[2] Instead, it covalently modifies a highly conserved glutamate (B1630785) residue (Glu444) located at the interface between the nucleotide-binding domain (NBD) and the substrate-binding domain (SBD) of Hsp70.[3]

This covalent modification disrupts the interdomain communication that is essential for the chaperone's function.[1] Specifically, this compound locks Hsp70 in a conformation that prevents the ATP-induced release of bound substrates, thereby inhibiting its protein refolding activities.[1] This disruption of the Hsp70 chaperone cycle ultimately leads to the degradation of Hsp90 client proteins, which are crucial for the stability and function of many oncoproteins.[2]

Caption: Mechanism of Hsp70 inhibition by this compound.

The experimental workflow to elucidate this compound's mechanism of action typically involves a combination of biochemical and cellular assays.

References

Initial In Vitro Studies of Novolactone's Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies of Novolactone, a natural product identified as a potent and selective allosteric inhibitor of Heat Shock Protein 70 (Hsp70). The following sections detail the compound's mechanism of action, summarize key quantitative findings, outline experimental protocols, and visualize the relevant biological pathways and workflows.

Executive Summary

This compound is a natural product that targets cytosolic and endoplasmic reticulum-localized isoforms of Hsp70.[1] It operates through a unique allosteric mechanism, covalently binding to a highly conserved site at the interface of the substrate-binding and ATPase domains of Hsp70.[1] This interaction disrupts the interdomain communication within the Hsp70 protein, ultimately blocking ATP-induced substrate release and inhibiting its refolding activities.[1] The unique mode of action of this compound makes it a valuable tool for investigating the roles of Hsp70 chaperones in various cellular processes and disease states.[1][2]

Mechanism of Action

This compound functions as an allosteric inhibitor of Hsp70.[2][3] Unlike competitive inhibitors that target the ATP binding site, this compound binds to a novel, conserved pocket within the Hsp70 protein.[2] This binding is covalent and selectively targets specific Hsp70 isoforms, including HSPA1A/B, HSPA5, and HSPA8.[3]

The key steps in this compound's mechanism of action are:

-

Binding: this compound initially coordinates non-covalently into a binding site located between the SBDα and SBDβ subdomains of Hsp70.[3]

-

Covalent Modification: Subsequently, it forms a covalent bond with a conserved glutamate (B1630785) residue (E444 in HspA1A/B).[3]

-

Allosteric Disruption: This covalent modification induces a conformational change in Hsp70, which disrupts the allosteric communication between the nucleotide-binding domain (NBD) and the substrate-binding domain (SBD).[1]

-

Inhibition of Chaperone Cycle: The disruption of inter-domain communication blocks the ATP-driven release of substrate proteins from Hsp70, thereby inhibiting the chaperone's refolding capabilities.[1]

This allosteric inhibition of Hsp70 leads to the degradation of Hsp90 client proteins, which has been observed in mammalian cells treated with this compound.[2] While there is no direct evidence of its anti-tumor activity, this compound has been shown to destabilize key cancer-related proteins like HER2 and EGFR in lung cancer cells.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial in vitro studies of this compound.

| Parameter | Value | Cell/System | Reference |

| Target(s) | Cytosolic and ER-localized Hsp70 isoforms (HSPA1A/B, HSPA5, HSPA8) | Not specified | [1][3] |

| Binding Site | Allosteric site at the interface of the substrate-binding and ATPase domains | Purified Hsp70 | [1] |

| Covalent Adduct | Forms a covalent bond with a conserved glutamate residue (E444) | Purified Hsp70 | [3] |

| Effect | Allosteric inhibition of Hsp70 ATPase activity | In vitro assays | [2] |

| Downstream Effect | Destabilization of HER2 and EGFR | Lung cancer cells | [3] |

| Downstream Effect | Degradation of Hsp90 client proteins | Mammalian cells | [2] |

Experimental Protocols

The initial characterization of this compound's effects involved several key experimental methodologies.

Yeast Chemogenomic Profiling

This technique was utilized to identify the cellular target of this compound.

-

Objective: To identify the gene(s) whose deletion or overexpression sensitizes or resistance yeast cells to this compound treatment, thereby pointing to the compound's target.

-

Methodology:

-

A collection of yeast strains, each with a single gene deletion or overexpression, is cultured.

-

Each strain is exposed to this compound at a specific concentration.

-

Cell growth is monitored over time.

-

Strains exhibiting hypersensitivity or resistance to this compound are identified.

-

The genes corresponding to these strains are considered potential targets or components of the target pathway of the compound.

-

Co-crystallization and X-ray Crystallography

This method was employed to determine the precise binding site of this compound on Hsp70.

-

Objective: To obtain a high-resolution three-dimensional structure of the Hsp70-Novolactone complex.

-

Methodology:

-

Purified Hsp70 protein is incubated with this compound to allow for complex formation.

-

The protein-ligand complex is crystallized under specific conditions of temperature, pH, and precipitant concentration.

-

The resulting crystals are exposed to a beam of X-rays.

-

The diffraction pattern of the X-rays is collected and used to calculate the electron density map of the complex.

-

The atomic model of the Hsp70-Novolactone complex is built into the electron density map, revealing the precise binding interactions.

-

In Vitro Hsp70 ATPase Activity Assay

This assay was used to quantify the inhibitory effect of this compound on Hsp70's enzymatic activity.

-

Objective: To measure the rate of ATP hydrolysis by Hsp70 in the presence and absence of this compound.

-

Methodology:

-

Purified Hsp70 is incubated with ATP in a suitable buffer.

-

The reaction is initiated, and the rate of ATP hydrolysis is measured over time. This can be done by quantifying the amount of inorganic phosphate (B84403) (Pi) produced using a colorimetric assay (e.g., Malachite Green assay).

-

The assay is repeated with varying concentrations of this compound to determine its inhibitory effect.

-

The data is used to calculate parameters such as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Mammalian Cell Culture and Western Blotting

These techniques were used to assess the downstream cellular effects of this compound.

-

Objective: To determine the impact of this compound on the stability of Hsp70 and Hsp90 client proteins in a cellular context.

-

Methodology:

-

Mammalian cell lines (e.g., lung cancer cells) are cultured in the presence of varying concentrations of this compound for a specified period.

-

The cells are then lysed to extract total protein.

-

The protein concentration of the lysates is determined.

-

Equal amounts of protein from each treatment condition are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Hsp70, Hsp90, HER2, EGFR, and a loading control like actin).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that can generate a detectable signal.

-

The signal is detected and quantified to determine the relative abundance of the target proteins in each sample.

-

Visualizations

Signaling Pathway Diagram

Caption: Hsp70 chaperone cycle and its allosteric inhibition by this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the initial in vitro characterization of this compound.

References

Navigating the Preclinical Path of Novolactone: A Technical Guide to its Solubility and Stability in DMSO

For Immediate Release

[City, State] – December 15, 2025 – As the landscape of cancer therapeutics continues to evolve, the natural product Novolactone has emerged as a compound of significant interest for researchers, scientists, and drug development professionals. Its unique mechanism as an allosteric inhibitor of Heat shock protein 70 (Hsp70) presents a promising avenue for therapeutic intervention in various cancers. However, to unlock its full potential in preclinical studies, a thorough understanding of its physicochemical properties, particularly its solubility and stability in dimethyl sulfoxide (B87167) (DMSO), is paramount. This technical guide provides an in-depth exploration of these critical parameters, offering standardized experimental protocols and insights into the signaling pathways affected by this compound.

While specific quantitative data for this compound's solubility and stability in DMSO is not extensively documented in publicly available literature, this guide furnishes detailed methodologies based on established industry standards for characterizing small molecules. These protocols are designed to enable researchers to generate reliable and reproducible data, forming a solid foundation for further in vitro and in vivo investigations.

Data Presentation: Quantitative Analysis of this compound in DMSO

To facilitate a clear understanding and comparison of this compound's behavior in DMSO, the following tables outline the essential data points that should be collected through the experimental protocols detailed in this guide.

Table 1: Solubility of this compound in DMSO

| Parameter | Method | Anticipated Value (Hypothetical) | Unit |

| Kinetic Solubility | Turbidimetry/Nephelometry | >10 | mM |

| Thermodynamic Solubility | Shake-Flask Method | To be determined | mg/mL or mM |

Table 2: Stability of this compound in DMSO Solution (10 mM Stock)

| Storage Condition | Time Point | Purity (%) | Degradation Products Identified |

| Room Temperature (20-25°C) | 0 hours | 99.5 | None |

| 24 hours | To be determined | To be determined | |

| 7 days | To be determined | To be determined | |

| Refrigerated (2-8°C) | 0 hours | 99.5 | None |

| 1 month | To be determined | To be determined | |

| 3 months | To be determined | To be determined | |

| Frozen (-20°C) | 0 hours | 99.5 | None |

| 3 months | To be determined | To be determined | |

| 6 months | To be determined | To be determined | |

| Freeze-Thaw Cycles (-20°C to RT) | 1 Cycle | To be determined | To be determined |

| 5 Cycles | To be determined | To be determined | |

| 10 Cycles | To be determined | To be determined |

Experimental Protocols: A Roadmap to Characterization

The following protocols are standardized procedures that can be adapted to determine the solubility and stability of this compound in DMSO.

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer using a DMSO Stock

This method provides a rapid assessment of the solubility of a compound when introduced into an aqueous environment from a concentrated DMSO stock, mimicking the conditions of many in vitro assays.[1][2][3][4]

Materials:

-

This compound

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer or UV spectrophotometer

Procedure:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

-

Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each this compound dilution into the wells of a 96-well plate in triplicate.

-

Addition of Aqueous Buffer: Rapidly add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, measure the absorbance at a wavelength where this compound does not absorb (e.g., 650 nm) using a UV spectrophotometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration of this compound that does not show a significant increase in turbidity or absorbance compared to the buffer-only control.

Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility

This "gold standard" method measures the true solubility of a compound in a solvent at equilibrium.[2][5]

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial.

-

Solvent Addition: Add a known volume of anhydrous DMSO to the vial.

-

Equilibration: Tightly seal the vial and place it on an orbital shaker in a constant temperature environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect the supernatant and analyze the concentration of this compound using a validated HPLC method with a standard calibration curve.

Protocol 3: Assessment of Stability in DMSO

This protocol evaluates the stability of this compound in a DMSO stock solution under various storage conditions over time.[6][7][8]

Materials:

-

10 mM this compound in anhydrous DMSO stock solution

-

Amber glass vials

-

HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

-

Aliquoting: Aliquot the 10 mM this compound stock solution into multiple amber glass vials to minimize freeze-thaw cycles and light exposure.

-

Storage: Store the vials under different conditions: room temperature (20-25°C), refrigerated (2-8°C), and frozen (-20°C).

-

Time Points: At designated time points (e.g., 0, 24 hours, 7 days, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

-

Freeze-Thaw Cycle Assessment: For a separate set of vials stored at -20°C, perform a predetermined number of freeze-thaw cycles (thawing at room temperature and refreezing).

-

Analysis: Analyze the purity of the this compound in each sample using a validated HPLC-UV or LC-MS method. The peak area of this compound at each time point is compared to the initial (time 0) peak area to determine the percentage of compound remaining. New peaks are analyzed to identify potential degradation products.

Mandatory Visualizations: Pathways and Processes

To visually represent the context and methodologies described, the following diagrams have been generated using the DOT language.

This compound functions by inhibiting Hsp70, a key molecular chaperone involved in protein folding and degradation. This inhibition has downstream effects on several oncogenic signaling pathways. Notably, Hsp70 is known to regulate the stability of client proteins such as HER2 and EGFR, which are receptor tyrosine kinases (RTKs) that drive cell proliferation and survival.[9][10] By disrupting Hsp70 function, this compound can lead to the degradation of these oncoproteins.

This technical guide serves as a foundational resource for researchers working with this compound. By implementing these standardized protocols, the scientific community can build a robust and comparable dataset, accelerating the journey of this promising compound from the laboratory to potential clinical applications.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. asianpubs.org [asianpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HSP70 Family in Cancer: Signaling Mechanisms and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Covalent Dance: An In-depth Technical Guide to the Interaction of Novolactone with Hsp70

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent interaction between the natural product Novolactone and the molecular chaperone Heat shock protein 70 (Hsp70). This compound has emerged as a valuable tool for studying Hsp70 function due to its unique allosteric and covalent mechanism of inhibition. This document delves into the quantitative aspects of this interaction, detailed experimental methodologies for its characterization, and visual representations of the underlying molecular and cellular processes.

Core Interaction Data

This compound acts as a covalent, allosteric inhibitor of Hsp70. It targets a highly conserved region at the interface of the ATPase and substrate-binding domains, a critical nexus for the chaperone's function.[1] This interaction disrupts the allosteric communication between the two domains, ultimately blocking the ATP-induced release of substrate proteins.[1]

Quantitative Data Summary

| Parameter | Value/Description | Hsp70 Isoforms Targeted | Reference |

| Mechanism of Action | Covalent, Allosteric Inhibition | Cytosolic (e.g., HspA1A/B) and ER-localized (e.g., HSPA5/BiP) | [1][2] |

| Covalent Binding Site | Glutamic Acid 444 (E444) in HspA1A/B | HspA1A/B | [2] |

| Binding Location | Interface of the Substrate-Binding Domain (SBD) and Nucleotide-Binding Domain (NBD) | Conserved across targeted isoforms | [1][2] |

| Functional Consequence | Blocks ATP-induced substrate release, inhibits refolding activities | General for targeted Hsp70s | [1] |

| PDB ID of Complex | 4WV7 (Hsp70 SBD with covalently linked this compound) | Human Hsp70 | |

| Effect on Client Proteins | Destabilizes Hsp90 client proteins such as HER2 and EGFR in lung cancer cells | Cellular context | [2] |

Experimental Protocols

The characterization of the covalent interaction between this compound and Hsp70 involves a multi-faceted approach employing biochemical, biophysical, and structural biology techniques. Below are detailed methodologies for key experiments.

Hsp70 ATPase Activity Assay

This assay is fundamental to determining the inhibitory effect of this compound on the enzymatic function of Hsp70. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the ATPase cycle.

Materials:

-

Recombinant human Hsp70 protein

-

Recombinant human Hsp40 (co-chaperone)

-

This compound

-

ATP

-

Hsp70 Assay Buffer (e.g., 40 mM HEPES pH 7.4, 150 mM KCl, 5 mM MgCl2, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Hsp70 Assay Buffer to achieve the desired final concentrations.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add a pre-mixed solution of Hsp70 and Hsp40 to each well. Typical starting concentrations are 0.5 µM Hsp70 and 0.1 µM Hsp40.

-

Incubate the plate at 37°C for 15 minutes to allow for compound binding.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects Hsp70 ATPase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Mass Spectrometry for Covalent Adduct Identification

Mass spectrometry is crucial for confirming the covalent nature of the interaction and identifying the specific amino acid residue modified by this compound.

Materials:

-

Recombinant human Hsp70 protein

-

This compound

-

Tris buffer (pH 8.0)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system (e.g., Orbitrap)

Procedure:

-

Incubate recombinant Hsp70 (e.g., 10 µM) with an excess of this compound (e.g., 100 µM) in Tris buffer at 37°C for 2-4 hours. Include a control sample with DMSO.

-

Intact Protein Analysis:

-

Desalt the protein samples using a C4 ZipTip.

-

Analyze the intact protein mass by LC-MS to observe the mass shift corresponding to the addition of one or more this compound molecules.

-

-

Peptide Mapping Analysis:

-

Reduce the disulfide bonds in the protein samples by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the free cysteines by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Digest the protein with trypsin overnight at 37°C (typically at a 1:50 enzyme-to-protein ratio).

-

Quench the digestion by adding formic acid to a final concentration of 1%.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the Hsp70 protein sequence, including a variable modification corresponding to the mass of this compound on potentially reactive residues (e.g., Cys, Lys, His, Glu, Asp).

-

Identify the specific peptide containing the modification and pinpoint the exact amino acid residue based on the fragmentation pattern.

-

X-ray Co-crystallization

Determining the three-dimensional structure of the Hsp70-Novolactone complex provides atomic-level detail of the binding site and the conformational changes induced by the inhibitor.

Materials:

-

Highly pure and concentrated recombinant Hsp70 protein (or the substrate-binding domain)

-

This compound

-

Crystallization screens and reagents

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source recommended)

Procedure:

-

Complex Formation: Incubate the purified Hsp70 protein with a molar excess of this compound (e.g., 1:5 protein to ligand ratio) for several hours at 4°C to ensure covalent bond formation.

-

Crystallization Screening: Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method. Screen a wide range of commercially available and in-house crystallization conditions.

-

Crystal Optimization: Optimize the initial hit conditions by varying the precipitant concentration, pH, temperature, and protein concentration to obtain diffraction-quality crystals.

-

Crystal Soaking (Alternative Method): If apo-Hsp70 crystals are available, they can be soaked in a solution containing this compound. However, for covalent inhibitors, co-crystallization is often more successful.

-

Cryo-protection and Data Collection: Transfer the crystals to a cryoprotectant solution (e.g., the crystallization solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol) and flash-cool in liquid nitrogen.

-

Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the crystal structure using molecular replacement with a known Hsp70 structure as a search model. Refine the structure and model the covalently bound this compound into the electron density map.

Visualizing the Interaction and its Consequences

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows related to the this compound-Hsp70 interaction.

Caption: Hsp70 cycle and this compound's inhibitory mechanism.

Caption: Experimental workflow for characterizing this compound.

Caption: Hsp70 signaling and the impact of this compound.

References

Novolactone's Role in Proteostasis and Cellular Stress Response: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Novolactone, a naturally occurring diterpene lactone, has emerged as a significant modulator of cellular proteostasis through its targeted inhibition of Heat Shock Protein 70 (Hsp70). This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activity, its impact on cellular stress response pathways, and its potential as a tool for research and therapeutic development. By covalently modifying a key allosteric site on Hsp70, this compound disrupts the chaperone's function, leading to the destabilization of the proteostasis network and the induction of a cellular stress response. This document details the mechanism of action, summarizes the effects on key cellular proteins, and provides generalized experimental protocols for studying this compound's biological activities.

Introduction to this compound and Proteostasis

Protein homeostasis, or proteostasis, is the dynamic process of maintaining the integrity and function of the cellular proteome. This intricate network involves the synthesis, folding, trafficking, and degradation of proteins, orchestrated by a suite of molecular chaperones and degradation machinery.[1] The 70-kilodalton heat shock proteins (Hsp70s) are a highly conserved and essential family of chaperones that play a central role in proteostasis by assisting in the folding of newly synthesized polypeptides, refolding of misfolded proteins, and targeting of terminally damaged proteins for degradation.[2]

This compound is a natural product that has been identified as a potent and specific allosteric inhibitor of Hsp70.[2][3] Its unique mechanism of action provides a valuable tool for probing the complex roles of Hsp70 in cellular processes and offers a potential avenue for therapeutic intervention in diseases characterized by dysregulated proteostasis, such as cancer and neurodegenerative disorders.

Mechanism of Action: Allosteric Inhibition of Hsp70

This compound exerts its biological effects through a highly specific and covalent interaction with Hsp70.[2] Unlike competitive inhibitors that target the ATP-binding pocket, this compound binds to an allosteric site at the interface of the nucleotide-binding domain (NBD) and the substrate-binding domain (SBD) of Hsp70.[3][4]

Biochemical and structural analyses have revealed that this compound covalently modifies a conserved glutamate (B1630785) residue (E444 in HspA1A/B), which is critical for the interdomain communication within the Hsp70 protein.[4] This covalent modification locks Hsp70 in a conformation that prevents the ATP-induced release of substrate proteins, effectively stalling the chaperone cycle.[2][3] This disruption of the Hsp70 functional cycle is the primary mechanism through which this compound impacts cellular proteostasis.

Signaling Pathway: this compound's Inhibition of the Hsp70 Chaperone Cycle

References

- 1. Feedback regulation of heat shock factor 1 (Hsf1) activity by Hsp70‐mediated trimer unzipping and dissociation from DNA | The EMBO Journal [link.springer.com]

- 2. Overexpression of HSP-70 inhibits the phosphorylation of HSF1 by activating protein phosphatase and inhibiting protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]

- 4. researchgate.net [researchgate.net]

Preliminary Investigation of Alantolactone in Cancer Cell Lines: A Technical Guide

Introduction

While the compound "Novolactone" lacks specific documented research in the context of cancer cell lines, this guide will focus on a structurally related and extensively studied sesquiterpene lactone, Alantolactone . Alantolactone, and its isomer isoalantolactone, are bioactive compounds found in various medicinal plants, including Inula helenium.[1] Extensive research has demonstrated their anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] This document provides a comprehensive technical overview of the preliminary investigation of Alantolactone's effects on cancer cell lines, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

Alantolactone has been shown to induce apoptosis in cancer cells by targeting multiple critical signaling pathways that are frequently dysregulated in cancer.[1] Its cytotoxic and anti-proliferative effects have been observed across a range of cancer cell lines.[2] Key mechanisms include the inhibition of NF-κB and STAT3 signaling, suppression of the PI3K/Akt pathway, and modulation of the MAPK signaling pathway.[2]

Quantitative Data: Cytotoxicity of Alantolactone

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3] The IC50 values for Alantolactone vary depending on the cancer cell line, exposure time, and the specific assay used. Below is a summary of reported IC50 values for Alantolactone in various cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Breast Cancer | MDA-MB-231 | 9.9 - 27.1 | [2] |

| Breast Cancer | BT-549 | 4.5 - 17.1 | [2] |

| Breast Cancer | MCF-7 | 19.4 - 39.6 | [2] |

| Leukemia | HL-60/ADR | Sensitive | [2] |

| Leukemia | K562/A02 | Sensitive | [2] |

Key Signaling Pathways Modulated by Alantolactone

Alantolactone's anticancer activity is attributed to its ability to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

NF-κB Signaling Pathway